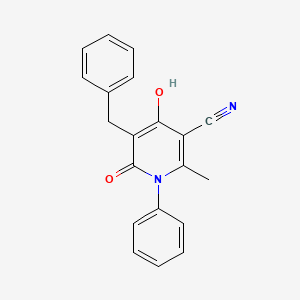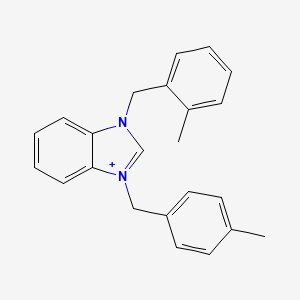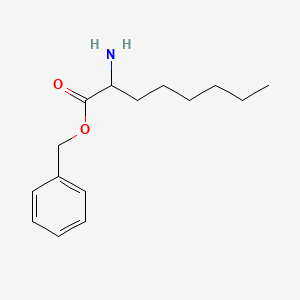![molecular formula C21H21N3O3S2 B13365539 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(naphthalene-2-sulfonyl)piperazine](/img/structure/B13365539.png)
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(naphthalene-2-sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a methanone group at the 3-position Additionally, it contains a piperazine ring substituted with a naphthalen-2-ylsulfonyl group
Méthodes De Préparation
The synthesis of (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Nucleophilic Substitution:
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then functionalized with the naphthalen-2-ylsulfonyl group.
Coupling Reactions: The final step involves coupling the functionalized piperazine ring with the substituted pyridine ring through a methanone linkage.
Industrial production methods for this compound would likely involve optimizing these steps to maximize yield and minimize the use of hazardous reagents.
Analyse Des Réactions Chimiques
(2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the naphthalen-2-ylsulfonyl group suggests potential interactions with hydrophobic pockets in proteins, while the pyridine ring may participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Palbociclib: A cyclin-dependent kinase inhibitor with a pyridine ring and a piperazine ring, used in cancer treatment.
Compared to these compounds, (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone features a unique combination of functional groups that may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C21H21N3O3S2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(2-methylsulfanylpyridin-3-yl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H21N3O3S2/c1-28-20-19(7-4-10-22-20)21(25)23-11-13-24(14-12-23)29(26,27)18-9-8-16-5-2-3-6-17(16)15-18/h2-10,15H,11-14H2,1H3 |
Clé InChI |
HBLUWVYUMZJVJC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)

![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)


![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)



![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365537.png)
